![molecular formula C8H15N B1284174 2-Azaspiro[3.5]nonane CAS No. 666-08-0](/img/structure/B1284174.png)
2-Azaspiro[3.5]nonane
Description
2-Azaspiro[3.5]nonane (CAS: 666-08-0) is a spirocyclic amine with a bicyclic structure consisting of a six-membered cyclohexane ring fused to a three-membered azetidine ring via a spiro carbon atom (molecular formula: C₈H₁₅N) . Its synthesis involves a multi-step process starting from cyclohexyl cyanide, including reduction, Boc protection, mesylation, cyclization, and esterification, achieving a 56% yield in the key cyclization step (Scheme 1, ).
This compound has garnered attention in drug discovery due to its structural rigidity, which enhances binding specificity. Key applications include:
- Antiviral Activity: As a P2 moiety in hepatitis C virus (HCV) NS3 protease inhibitors, derivatives of this compound demonstrated moderate potency (e.g., compound 37c: EC₅₀ = 0.8 μM) but faced cytotoxicity challenges in cell-based systems .
- Antibacterial Activity: Derivatives with spirocyclic peripheries showed activity against ESKAPE pathogens like Staphylococcus aureus and Enterococcus faecalis (MICs in single-digit mg/mL range) but lacked efficacy against Pseudomonas aeruginosa .
- Drug Design: Functionalized derivatives, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, serve as bioisosteres of pipecolic acid, enabling versatile incorporation into bioactive molecules .
Properties
IUPAC Name |
2-azaspiro[3.5]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-9-7-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBODJKKYTBNWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576189 | |
Record name | 2-Azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666-08-0 | |
Record name | 2-Azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Azaspiro[3.5]nonane can be achieved through various synthetic routes. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . Another approach includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines, resulting in enantiomerically and diastereomerically pure 1-substituted this compound .
Chemical Reactions Analysis
2-Azaspiro[3.5]nonane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less documented.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be carried out using appropriate nucleophiles under suitable conditions.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-azaspiro[3.5]nonane and its derivatives has been a topic of interest due to their unique structural properties and potential applications in drug design. A notable synthetic method involves the production of 7-oxo-2-azaspiro[3.5]nonane, which serves as an important drug intermediate. This method employs a two-step cyclization process that achieves high yields (over 82%) and is characterized by mild reaction conditions, making it suitable for large-scale production .
Table 1: Synthetic Methods for this compound Derivatives
Compound Name | Synthesis Method Description | Yield (%) |
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7-Oxo-2-azaspiro[3.5]nonane | Two-step cyclization with lithium aluminum hydride | >82 |
N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides | X-ray diffraction analysis for structure confirmation | Not specified |
Research indicates that derivatives of this compound exhibit significant biological activities, particularly as inhibitors in viral infections. For instance, spirocyclic inhibitors derived from this compound have shown potent activity against SARS-CoV-2 and MERS-CoV, with IC50 values in the submicromolar range, indicating their potential as antiviral agents . The structural characteristics of these compounds allow them to engage effectively with viral proteases, enhancing their inhibitory potency.
Case Study: Antiviral Activity
A study highlighted the design of spirocyclic inhibitors that incorporate the this compound structure, demonstrating their ability to inhibit the activity of the SARS-CoV-2 3CL protease effectively. The results showed that these inhibitors not only had low cytotoxicity but also a high safety index, making them promising candidates for further development .
Therapeutic Applications
The therapeutic potential of this compound extends beyond antiviral activity. It has been investigated for analgesic properties as well. A study synthesized N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides and assessed their analgesic activity using various models, confirming their efficacy . This suggests that compounds based on the azaspiro framework may serve as a basis for developing new pain relief medications.
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For instance, its binding to the His194 residue of NQO1 enables more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This interaction is crucial for its potential therapeutic effects, particularly in cancer treatment.
Comparison with Similar Compounds
Structural and Functional Variations in Azaspiro Scaffolds
Azaspiro compounds differ in ring sizes, heteroatom placement (N, O), and substituents, which critically influence their pharmacological and physicochemical properties. Below is a comparative analysis:
Table 2: Pharmacological Activity Comparison
Key Research Findings and Limitations
- In contrast, 1′,3′-dihydrospiro[azetidine-3,2′-indene] analogs retain potency with reduced toxicity .
- Antibacterial Agents: Ring size impacts spectrum; 6-azaspiro[3.4]octane derivatives target K. pneumoniae, whereas 2-azaspiro[4.4]nonane lacks this activity .
- Anticonvulsants: 2-Azaspiro[4.4]nonane derivatives with aromatic substituents (e.g., 3-chlorophenyl) show ED₅₀ values comparable to valproate but with neurotoxicity risks .
Biological Activity
2-Azaspiro[3.5]nonane is a unique bicyclic amine recognized for its spirocyclic structure, which integrates both nitrogen and carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design. Its structural configuration enables specific interactions with biological targets, making it a candidate for various therapeutic applications.
Structure and Properties
The molecular structure of this compound features a spirocyclic arrangement that enhances its conformational flexibility and potential for binding to various biological receptors. The compound's properties include:
- Molecular Formula : CHN
- Molecular Weight : 193.32 g/mol
- Log P (octanol-water partition coefficient) : 1.86, indicating moderate lipophilicity.
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 0
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors in biological systems. It can modulate enzyme activity, which may lead to various physiological effects. Notably, derivatives of this compound have been identified as inhibitors of key viral proteases, including those associated with SARS-CoV-2.
Case Studies and Research Findings
-
Inhibition of Viral Proteases :
Compound ID EC (nM) Safety Index Compound 9c 15 1250 Compound 10c 20 1100 - GPR119 Agonists :
- Physiological Activities :
Synthesis and Derivatives
The synthesis of this compound involves several key steps that optimize yield and purity. Common methods include:
- Starting Materials : Typically involve cyclic ketones or amines.
- Reagents : Various reagents such as Grignard reagents are used to facilitate cyclization.
The synthesis pathways not only produce the parent compound but also allow for the generation of functionalized derivatives that exhibit enhanced biological properties.
Q & A
Basic: What synthetic strategies enable scalable production of 2-Azaspiro[3.5]nonane derivatives?
Answer:
Multigram-scale synthesis of this compound derivatives can be achieved via optimized routes involving key intermediates like tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate. For example, cyclization reactions using NaH or RuCl3 oxidation steps (e.g., converting hydroxyl derivatives to carboxylic acids) yield high-purity products (>95%) . Scalable methods include palladium-catalyzed hydrogenation for debenzylation and esterification protocols with EDCI/HOBt coupling agents. Reaction scalability is validated by yields exceeding 50% in multigram batches, as demonstrated in hepatitis C protease inhibitor synthesis .
Table 1: Example of scalable synthesis outcomes
Intermediate | Reaction Step | Yield (%) | Purity (%) |
---|---|---|---|
Compound 8 | Cyclization | 56 | ≥95 |
Compound 10 | Oxidation | 78 | 98 |
Advanced: How does the spirocyclic structure of this compound influence sigma receptor (S1R/S2R) binding affinity?
Answer:
The 2,7-diazaspiro[3.5]nonane scaffold exhibits higher S1R affinity (Ki = 2.7–27 nM) compared to diazabicyclo[4.3.0]nonane derivatives due to its conformational rigidity and hydrogen-bond interactions with Glu172. For instance, compound 4b (KiS1R = 2.7 nM) shows 10-fold selectivity over S2R, attributed to salt bridge formation at the S1R binding pocket . Advanced docking studies suggest that substituents like amide groups enhance binding by optimizing electrostatic complementarity. Functional assays in murine neuropathic pain models (e.g., von Frey test) confirm S1R-dependent antiallodynic effects at 20 mg/kg doses, with PRE-084 agonist reversal validating target specificity .
Basic: What spectroscopic and computational methods are critical for characterizing this compound derivatives?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR (400–500 MHz) for structural elucidation, with deuterated solvents for lock referencing .
- Mass Spectrometry : LCMS/GCMS with CI/EI ionization to confirm molecular weights (e.g., C8H15N, MW 125.21) .
- InChIKey Analysis : Computational tools generate identifiers (e.g., IBODJKKYTBNWTD-UHFFFAOYSA-N) for database alignment .
- Density Functional Theory (DFT) : Predicts conformational stability and electronic properties of spirocycles .
Advanced: How can computational modeling predict bioisosteric efficiency of this compound in drug design?
Answer:
this compound serves as a 3D bioisostere for piperidine, improving metabolic stability and lipophilicity. Molecular dynamics (MD) simulations compare spirocycle-pipecolic acid interactions in target proteins (e.g., Bupivacaine analogs), showing reduced oxidative metabolism due to steric hindrance . Free-energy perturbation (FEP) calculations quantify binding affinity changes, while logP/logD predictions via Schrödinger Suite guide solubility optimization. Experimental validation includes in vitro CYP450 assays and in vivo pharmacokinetic profiling .
Advanced: How to resolve contradictions in pharmacological data between structurally similar derivatives?
Answer:
Contradictory results (e.g., compound 5b showing lower S1R affinity but higher in vivo efficacy than 4b ) require:
- Functional Profiling : In vitro cAMP assays and calcium flux measurements differentiate agonist/antagonist profiles .
- Metabolic Stability Assays : Hepatocyte microsomal studies identify oxidative vulnerabilities (e.g., CYP3A4-mediated degradation) .
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., amide vs. ester groups) with target engagement .
Table 2: Pharmacological comparison of derivatives
Compound | S1R Ki (nM) | S2R Ki (nM) | In Vivo Efficacy (Dose) |
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4b | 2.7 | 27 | Partial reversal (20 mg/kg) |
5b | 13 | 102 | Full reversal (20 mg/kg) |
8f | 10 | 165 | Moderate effect (20 mg/kg) |
Basic: What in vivo models are used to evaluate this compound derivatives for neuropathic pain?
Answer:
The chronic constriction injury (CCI) model in mice assesses mechanical allodynia via von Frey filaments. Compounds like 5b achieve full hypersensitivity reversal at 20 mg/kg, validated by PRE-084-induced S1R antagonism . Dosing schedules (acute vs. chronic) and pharmacokinetic parameters (Tmax, AUC) are optimized using LC-MS/MS plasma analysis .
Advanced: What strategies improve metabolic stability of this compound-based drug candidates?
Answer:
- Spirocyclic Rigidity : Reduces CYP450-mediated oxidation by limiting planar conformations .
- Functional Group Masking : Ester-to-amide substitutions (e.g., compound 5b ) lower hepatic clearance .
- Prodrug Design : Phosphate or carbamate prodrugs enhance oral bioavailability, as seen in HCV protease inhibitors .
Basic: How is this compound incorporated into bioactive molecules?
Answer:
Standard protocols include:
- EDCI/HOBt-Mediated Coupling : Links spirocyclic amines to carboxylic acid partners (e.g., Bupivacaine analogs) .
- Boc Protection/Deprotection : Ensures amine stability during synthesis (e.g., tert-butyl 7-azaspiro[3.5]nonane carboxylate) .
- Solid-Phase Synthesis : Enables combinatorial libraries for high-throughput screening .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.